molecular formula C21H31FN2O3 B15329738 N-[[4-(4,4-dimethylcyclohexyl)oxy-5-fluoro-2-methoxyphenyl]methyl]pyrrolidine-2-carboxamide

N-[[4-(4,4-dimethylcyclohexyl)oxy-5-fluoro-2-methoxyphenyl]methyl]pyrrolidine-2-carboxamide

Cat. No.: B15329738
M. Wt: 378.5 g/mol
InChI Key: FGJOAGVKQWXJAD-UHFFFAOYSA-N
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Description

This compound, with the systematic name (S)-N-(4-((4,4-dimethylcyclohexyl)oxy)-5-fluoro-2-methoxybenzyl)pyrrolidine-2-carboxamide, is a pyrrolidine-based carboxamide derivative characterized by a substituted benzyl group attached to the pyrrolidine ring. Its empirical formula is C₂₁H₃₁FN₂O₃, with a molar mass of 378.48 g/mol and CAS number 1224048-09-2 . Key physicochemical properties include a boiling point of 560.1°C, flash point of 292.5°C, and storage requirements at +2 to +8°C . It is commercially available in milligram quantities (≥95% purity) and priced at €418.20 for a 25 mg pack . The compound’s structural complexity arises from the 4,4-dimethylcyclohexyloxy and 5-fluoro-2-methoxybenzyl substituents, which likely influence its solubility, stability, and biological interactions.

Properties

Molecular Formula

C21H31FN2O3

Molecular Weight

378.5 g/mol

IUPAC Name

N-[[4-(4,4-dimethylcyclohexyl)oxy-5-fluoro-2-methoxyphenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C21H31FN2O3/c1-21(2)8-6-15(7-9-21)27-19-12-18(26-3)14(11-16(19)22)13-24-20(25)17-5-4-10-23-17/h11-12,15,17,23H,4-10,13H2,1-3H3,(H,24,25)

InChI Key

FGJOAGVKQWXJAD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)OC2=C(C=C(C(=C2)OC)CNC(=O)C3CCCN3)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(4-((4,4-DIMETHYLCYCLOHEXYL)OXY)-5-FLUORO-2-METHOXYBENZYL)PYRROLIDINE-2-CARBOXAMIDE likely involves multiple steps:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative.

    Substitution reactions:

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis while ensuring cost-effectiveness, safety, and environmental compliance. This might include optimizing reaction conditions, using continuous flow reactors, and employing catalysts to improve yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the pyrrolidine ring.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

    Substitution: The fluorine atom and methoxy group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine.

Scientific Research Applications

Chemistry

    Intermediate in organic synthesis: The compound can be used as a building block for more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine

    Biological studies: Used in research to study its effects on biological systems.

Industry

    Materials science: Possible applications in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action would depend on the specific application. In pharmaceuticals, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally related analogs:

Structural Analogues and Substituent Effects

(S)-N-(((S)-3-Bromo-4,5-dihydroisoxazol-5-yl)methyl)-1-(quinoxaline-2-carbonyl)pyrrolidine-2-carboxamide (S2b) Key differences: Incorporates a 3-bromo-4,5-dihydroisoxazole moiety and a quinoxaline-2-carbonyl group instead of the dimethylcyclohexyloxy-benzyl substituent.

1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide Key differences: Features a 5-oxopyrrolidine core with a 2-fluorophenylamino-oxoethoxy side chain and 4-methoxybenzyl group.

(2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

  • Key differences : Contains a 4-hydroxypyrrolidine ring and a 4-methylthiazol-5-yl substituent.
  • Impact : The hydroxyl group may enhance hydrogen-bonding capacity, while the thiazole ring could improve metabolic stability .

(2S)-N-(4-{[3-Cyano-1-(2-methylpropyl)-1H-indazol-5-yl]oxy}phenyl)pyrrolidine-2-carboxamide Key differences: Substituted with a 3-cyanoindazolyl group linked via an ether to the phenyl ring.

Physicochemical and Pharmacokinetic Properties

Property Target Compound S2b 5-Oxo Analog Thiazole Derivative
Molar Mass (g/mol) 378.48 ~450 (est.) 495.52 429.50 (est.)
Boiling Point (°C) 560.1 N/A N/A N/A
Key Functional Groups Dimethylcyclohexyloxy Quinoxaline 5-Oxopyrrolidine 4-Methylthiazole
Solubility (Predicted) Low (lipophilic groups) Moderate Low Moderate

Critical Analysis of Evidence

  • Strengths : provides authoritative physicochemical data for the target compound, while , and 5 offer structural insights into analogs.
  • Gaps: Limited data on biological activity for most compounds, restricting direct efficacy comparisons.
  • Contradictions: None observed; structural differences align with expected variations in properties.

Q & A

Q. What are the established synthetic routes for synthesizing N-[[4-(4,4-dimethylcyclohexyl)oxy-5-fluoro-2-methoxyphenyl]methyl]pyrrolidine-2-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Common synthetic routes involve multi-step organic reactions, including alkylation of phenolic groups, fluorination, and carboxamide coupling. For example, analogous compounds (e.g., dihydropyridine derivatives) are synthesized via nucleophilic substitution of halogenated intermediates under controlled pH and temperature . Yield optimization often requires inert atmospheres (e.g., nitrogen) and catalysts like palladium for cross-coupling reactions. Purity is enhanced via column chromatography or recrystallization using polar aprotic solvents .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for resolving 3D conformation, including dihedral angles between aromatic rings and hydrogen-bonding networks (e.g., C–H⋯O interactions) . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F^{19}\text{F}-NMR and 1H^{1}\text{H}-NMR, identifies fluorine and methoxy group positions. Mass spectrometry confirms molecular weight, while IR spectroscopy validates carboxamide and ether functional groups .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer: Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts are standard. For antimicrobial activity, broth microdilution assays (MIC/MBC) against Gram-positive/negative strains are used, with controls for solvent interference . Cell viability assays (MTT or resazurin) assess cytotoxicity, requiring dose-response curves (IC50_{50} calculations) .

Advanced Research Questions

Q. How can computational chemistry methods optimize the synthesis pathway and predict regioselectivity challenges?

  • Methodological Answer: Quantum chemical calculations (e.g., DFT) model transition states to predict reaction pathways, while molecular docking identifies steric hindrance in bulky substituents like the 4,4-dimethylcyclohexyl group. Tools like Gaussian or ORCA simulate electron density maps to optimize reaction conditions (solvent polarity, temperature) . Reaction path searches using algorithms (e.g., GRRM) reduce trial-and-error experimentation .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodological Answer: Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Use ADMET prediction tools (e.g., SwissADME) to assess logP and plasma protein binding. Validate with pharmacokinetic studies (e.g., LC-MS/MS for plasma concentration). Adjust formulations using liposomal encapsulation or pro-drug strategies to enhance stability .

Q. How can crystallographic data inform structure-activity relationships (SAR) for analogs with modified substituents?

  • Methodological Answer: Compare SCXRD data of analogs to correlate substituent orientation (e.g., fluorine vs. methoxy groups) with bioactivity. For example, dihedral angles >80° between pyrimidine and aryl rings reduce steric clashes, enhancing target binding . Hydrogen-bonding motifs (e.g., N–H⋯O) from crystallography guide rational design of hydrogen bond donors/acceptors .

Q. What experimental design frameworks mitigate variability in biological assay results?

  • Methodological Answer: Implement factorial design (e.g., Box-Behnken) to test interactions between variables (concentration, incubation time). Use ANOVA to identify significant factors and reduce noise. Replicate assays across multiple cell lines or microbial strains to account for biological variability .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s solubility in polar vs. non-polar solvents?

  • Methodological Answer: Re-evaluate purity via HPLC and DSC (melting point analysis). Solubility contradictions may arise from polymorphic forms. Use powder X-ray diffraction (PXRD) to detect crystalline vs. amorphous states. Solvent selection should align with Hansen solubility parameters, with co-solvents (e.g., DMSO:water) for amphiphilic compounds .

Q. What analytical approaches validate unexpected metabolic stability results in hepatic microsome assays?

  • Methodological Answer: Perform LC-HRMS to identify metabolites, comparing fragmentation patterns with synthetic standards. Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint enzymatic pathways. Cross-validate with human hepatocyte models to account for species-specific metabolism .

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